3-Bromo-2-chloro-4-fluorotoluene
Description
3-Bromo-2-chloro-4-fluorotoluene is a halogenated aromatic compound with the molecular formula C₇H₅BrClF and a molecular weight of 223.47 g/mol. It features a toluene backbone substituted with bromine (position 3), chlorine (position 2), and fluorine (position 4). This arrangement of halogens imparts distinct electronic and steric properties, making it valuable in organic synthesis, pharmaceuticals, and materials science.
Properties
Molecular Formula |
C7H5BrClF |
|---|---|
Molecular Weight |
223.47 g/mol |
IUPAC Name |
2-bromo-3-chloro-1-fluoro-4-methylbenzene |
InChI |
InChI=1S/C7H5BrClF/c1-4-2-3-5(10)6(8)7(4)9/h2-3H,1H3 |
InChI Key |
UTIUEWJGHTYLGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-4-fluorotoluene typically involves the halogenation of toluene derivatives. One common method is the bromination of 2-chloro-4-fluorotoluene using bromine in the presence of a catalyst such as iron or an iron salt in glacial acetic acid . This method ensures a higher yield of the desired isomer compared to other bromination processes.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings to achieve high efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-chloro-4-fluorotoluene undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The halogen atoms on the benzene ring can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation and Reduction Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or reduced to form methyl derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, ammonia, or thiols in polar solvents at elevated temperatures.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Coupling: Palladium catalysts with boronic acids or esters in the presence of a base.
Major Products
Nucleophilic Substitution: Substituted aromatic compounds with functional groups like hydroxyl, amino, or thiol.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Methyl derivatives or fully reduced aromatic rings.
Coupling: Biaryl compounds with extended conjugation.
Scientific Research Applications
3-Bromo-2-chloro-4-fluorotoluene is used in various scientific research applications:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme interactions and as a probe for biochemical pathways.
Medicine: Potential precursor for pharmaceutical compounds and in drug discovery research.
Industry: Used in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-4-fluorotoluene in chemical reactions involves the electrophilic aromatic substitution where the electron-withdrawing halogen atoms activate the benzene ring towards nucleophilic attack . The molecular targets include nucleophiles that can displace the halogen atoms, leading to the formation of new carbon-nucleophile bonds. The pathways involved are typically addition-elimination mechanisms, especially in nucleophilic aromatic substitution reactions.
Comparison with Similar Compounds
Structural and Electronic Differences
The reactivity and physical properties of halogenated toluenes depend on the positions and types of substituents. Below is a comparison with key analogs:
Table 1: Structural and Property Comparison
Key Observations :
- Electronic Effects : The electron-withdrawing fluorine (position 4) in this compound enhances the electrophilicity of the aromatic ring compared to analogs like 3-Bromo-4-fluorotoluene, facilitating nucleophilic aromatic substitution .
Market and Industrial Relevance
- Pharmaceuticals : 3-Bromo-4-fluorotoluene is a precursor in drug synthesis; the target compound’s additional chlorine may improve metabolic stability in active ingredients .
- Materials Science : Fluorinated toluenes are used in OLEDs. The chlorine in this compound could alter electron-transport properties compared to dihalogenated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
